molecular formula C8H6O2S B111688 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde CAS No. 133665-84-6

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Cat. No. B111688
CAS RN: 133665-84-6
M. Wt: 166.2 g/mol
InChI Key: AWPCDKMFYZIYDB-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 . It appears as a brown solid .


Synthesis Analysis

Thiophene derivatives, including this compound, are synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on a thiophene ring, a five-membered ring made up of one sulfur and four carbon atoms . The compound also contains a hydroxyprop-1-yn-1-yl group and a carbaldehyde group attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, are involved in various chemical reactions. They play a vital role in the synthesis of advanced compounds with a variety of biological effects . They are also used in the synthesis of Schiff base complexes .


Physical And Chemical Properties Analysis

This compound is a brown solid with a molecular weight of 166.2 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, a derivative of thiophene carbaldehyde, has been studied for its chemical reactivity and potential applications in organic synthesis. The coupling reactions promoted by samarium diiodide in thiophene carbaldehydes demonstrate the versatility of these compounds in forming hydroxyalkylated products at specific positions on the thiophene ring, which could be relevant for the synthesis of complex organic molecules including pharmaceuticals and materials (Yang & Fang, 1995). Additionally, the synthesis and crystal structures of chalcones derived from thiophene carbaldehyde highlight its potential in forming structurally diverse compounds with varying electronic properties, which could be useful in the development of novel organic semiconductors or dyes (Quoc et al., 2019).

Fluorescence and Sensing Applications

Compounds derived from thiophene-2-carbaldehyde, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), have been investigated for their fluorescence properties and potential as sensors. ECTC, in particular, has shown strong fluorescence quenching in the presence of Fe3+ ions, suggesting its utility in the selective detection of iron ions in various environmental and biological contexts (Zhang et al., 2016).

Materials Science and Semiconductor Applications

Thiophene derivatives, including those related to this compound, have been explored for their applications in materials science, particularly in the development of organic semiconductors. Star-shaped molecules based on thiophene derivatives have been synthesized and characterized for their self-film-forming properties, crystallinity, and semiconducting behavior in organic field-effect transistors, demonstrating the potential of thiophene carbaldehydes in the development of high-performance organic electronic devices (Kim et al., 2007).

properties

IUPAC Name

5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCDKMFYZIYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563194
Record name 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133665-84-6
Record name 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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